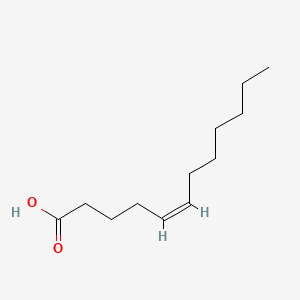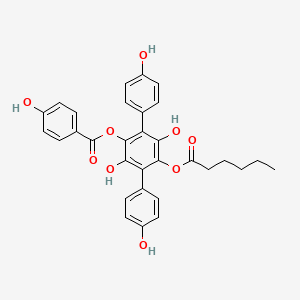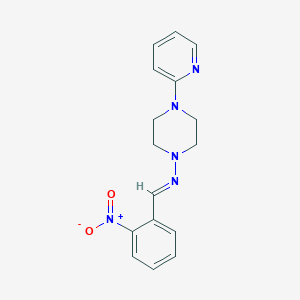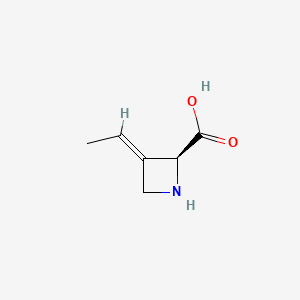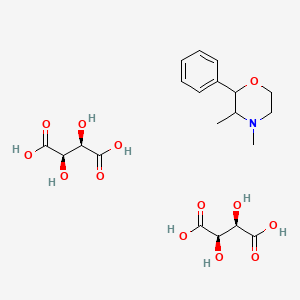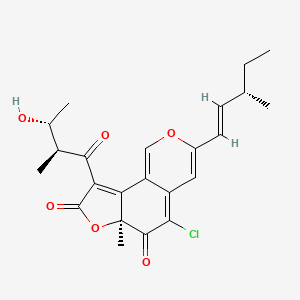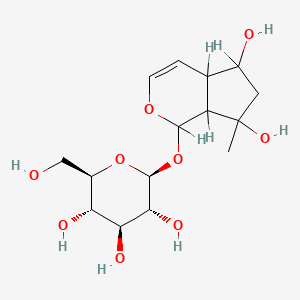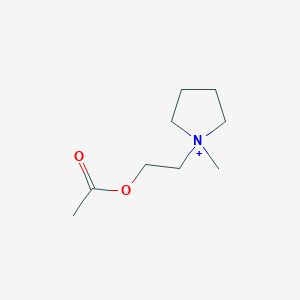![molecular formula C13H13NO4 B1236842 2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)
2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE has several scientific research applications. It is widely used in the study of AMPA receptor-mediated physiological responses in vivo. This compound acts as a positive allosteric modulator of AMPA receptors, enhancing field excitatory postsynaptic potentials and autaptically evoked excitatory postsynaptic currents in neuronal cultures . It is also employed in pharmacological research to investigate the effects of AMPA receptor modulation on various neurological conditions.
Mechanism of Action
The mechanism of action of 2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE involves its interaction with AMPA receptors. It acts as a positive allosteric modulator, binding to a site shared by cyclothiazide but distinct from that of GYKI 52466 . This binding enhances the amplitude and duration of excitatory postsynaptic potentials by blocking desensitization and slowing the deactivation of responses to glutamate .
Comparison with Similar Compounds
Similar compounds to 2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE include other benzoxazines and ampakines. Some examples are cyclothiazide and GYKI 52466 . What sets this compound apart is its unique binding site on AMPA receptors and its specific modulatory effects on excitatory postsynaptic potentials .
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(12R)-4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one |
InChI |
InChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2/t12-/m1/s1 |
InChI Key |
RQEPVMAYUINZRE-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H]2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4 |
Canonical SMILES |
C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4 |
Synonyms |
2,3,6a,7,8,9-hexahydro-11H-(1,4)dioxino(2,3-g)pyrrolo(2,1-b)(1,3)benzoxazin-11-one 2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one BDP 37 BDP-37 CX 614 CX-614 CX614 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


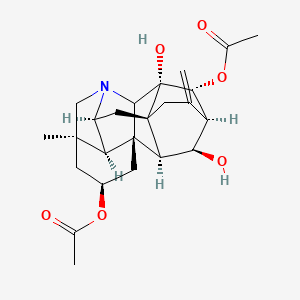
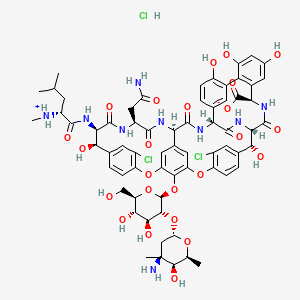

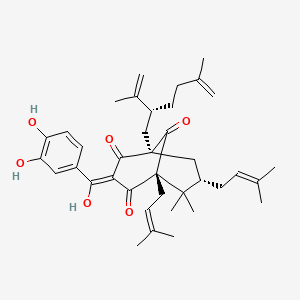
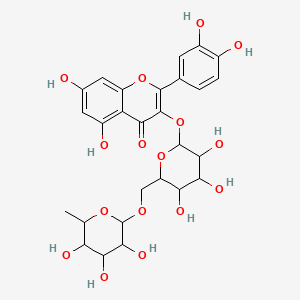
![2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine](/img/structure/B1236768.png)
